molecular formula C16H15IN2O3S B5144682 N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide

Cat. No.: B5144682
M. Wt: 442.3 g/mol
InChI Key: RXXIKDIGVOXYRB-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide is a complex organic compound with the molecular formula C16H15IN2O3S It is characterized by the presence of an iodinated benzamide group and a dimethoxyphenyl carbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide typically involves the reaction of 2-iodobenzoyl chloride with N-(3,4-dimethoxyphenyl)thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide: Similar structure but lacks the iodine atom.

    N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-methoxybenzamide: Contains a methoxy group instead of an iodine atom.

    N-[(3,4-dimethoxyphenyl)carbamothioyl]-3,4-dimethoxybenzamide: Contains additional methoxy groups on the benzamide ring.

Uniqueness

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to unique interactions with biological targets and improved pharmacokinetic properties .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O3S/c1-21-13-8-7-10(9-14(13)22-2)18-16(23)19-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXIKDIGVOXYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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